2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide

medicinal chemistry quinazolinone SAR kinase inhibitor design

2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide (molecular formula C21H23N3O4, molecular weight 381.425) is a synthetic quinazolinone-acetamide hybrid cataloged in the InterBioScreen screening collection under ID STOCK1N-76296 and classified as a derivative and analog of natural compounds. The structure features a 3,4-dimethoxyphenylacetyl group linked via an ethylenediamine spacer to the N3 position of a 2-methyl-4-oxoquinazoline core.

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
Cat. No. B12171346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
Molecular FormulaC21H23N3O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C21H23N3O4/c1-14-23-17-7-5-4-6-16(17)21(26)24(14)11-10-22-20(25)13-15-8-9-18(27-2)19(12-15)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,25)
InChIKeyCZORKPPSDAQSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide: Compound Identity and Procurement Baseline


2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide (molecular formula C21H23N3O4, molecular weight 381.425) is a synthetic quinazolinone-acetamide hybrid cataloged in the InterBioScreen screening collection under ID STOCK1N-76296 and classified as a derivative and analog of natural compounds [1]. The structure features a 3,4-dimethoxyphenylacetyl group linked via an ethylenediamine spacer to the N3 position of a 2-methyl-4-oxoquinazoline core. This compound belongs to a broader class of 4-oxoquinazoline derivatives that have been investigated for diverse pharmacological activities, including enoyl-acyl carrier protein reductase (InhA) inhibition for tuberculosis [2]. However, direct peer-reviewed characterization of this specific compound is currently limited; its primary value proposition for procurement lies in its distinct substitution pattern relative to more commonly studied quinazolinone analogs.

Why 2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide Cannot Be Casually Substituted by Other Quinazolinone Acetamides


Quinazolinone acetamide derivatives are exquisitely sensitive to minor structural perturbations. In the systematic study by Pedgaonkar et al. (2014), 28 structurally related 2-(4-oxoquinazolin-3(4H)-yl)acetamides displayed InhA inhibitory activity spanning a broad potency range, demonstrating that even single-atom changes in the substitution pattern produce substantial shifts in target engagement [1]. The target compound carries three differentiating features simultaneously: (i) a 2-methyl substituent on the quinazolinone core, which is absent in the majority of published 4-oxoquinazoline acetamides and influences both electronic properties and steric environment at the hinge-binding region; (ii) a 3,4-dimethoxyphenylacetyl moiety, whose methoxy positional isomerism (3,4- vs. 2,4- vs. 2,5-) is known to modulate pharmacological activity in related quinazoline series; and (iii) an ethylenediamine linker whose length governs the spatial relationship between the phenylacetyl and quinazolinone pharmacophores. Substituting this compound with a generic quinazolinone acetamide lacking any one of these features risks altering the conformational ensemble, binding kinetics, or metabolic profile in ways that cannot be predicted without experimental validation. For procurement decisions where precise molecular topology is critical—such as structure-activity relationship (SAR) studies, chemical probe development, or focused library design—casual analog substitution is not scientifically defensible.

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide


2-Methyl Substitution on the Quinazolinone Core Distinguishes This Compound from the Dominant Unsubstituted 4-Oxoquinazoline Acetamide Class

The target compound carries a methyl group at the 2-position of the 4-oxoquinazoline core. In the Pedgaonkar et al. (2014) study of 28 InhA-targeting 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives, all reported structures were unsubstituted at the quinazolinone 2-position, establishing the 2-unsubstituted variant as the dominant comparator class [1]. The presence of the 2-methyl group in the target compound introduces steric bulk and electron-donating character adjacent to the C=N bond of the quinazolinone, which is directly involved in tautomeric equilibria and hydrogen-bonding interactions. In related quinazoline kinase inhibitor chemotypes, 2-methyl substitution has been associated with altered hinge-region binding geometry and differential selectivity profiles compared to 2-H analogs, though no direct head-to-head comparison exists for this specific compound.

medicinal chemistry quinazolinone SAR kinase inhibitor design

3,4-Dimethoxyphenyl Substitution Pattern Offers Differentiated Physicochemical Properties Relative to Isomeric Dimethoxyphenyl Quinazolinone Analogs

The target compound incorporates a 3,4-dimethoxyphenylacetyl moiety. Commercially cataloged close analogs include N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (MW 339.3, C18H17N3O4) and N-(2,4-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (MW 339.3, C18H17N3O4), both of which differ in dimethoxy substitution position and lack the ethyl linker and 2-methyl group present in the target compound . The 3,4-dimethoxy arrangement in the target compound produces a different electronic distribution and hydrogen-bond acceptor geometry compared to the 2,5- or 2,4- isomers. The target compound's higher molecular weight (381.4 vs. 339.3) and additional rotatable bonds (ethyl linker) further differentiate its conformational profile. While no direct comparative bioactivity data exist for these specific compounds, the 3,4-dimethoxy pattern is a privileged fragment in numerous bioactive natural products and synthetic ligands, whereas the 2,5-dimethoxy pattern has distinct recognition properties [1].

physicochemical profiling drug-likeness permeability

Ethylenediamine Linker Length Distinguishes This Compound from Shorter-Linked and Longer-Linked Quinazolinone Acetamide Series

The target compound features an ethylenediamine (–NH–CH2–CH2–) linker connecting the quinazolinone N3 to the phenylacetyl amide. A closely related commercially cataloged compound, 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide, contains a propanamide chain (–CH2–CH2–CO–NH–) instead of the acetamide (–CH2–CO–NH–) in the target compound, altering both the distance between the phenyl and quinazolinone rings and the position of the amide bond . The Pedgaonkar 2014 InhA series utilized a direct acetamide linkage (quinazolinone-N–CH2–CO–NH–Ar) without the ethyl spacer, representing a shorter, more constrained topology [1]. The ethyl linker in the target compound increases the degrees of freedom between the two ring systems, which may result in different entropic penalties upon target binding and altered conformational sampling compared to both the shorter-linked Pedgaonkar compounds and the differently connected propanamide analog.

linker SAR scaffold hopping conformational analysis

Natural Product-Derived Analog Classification Places This Compound in a Privileged Chemical Space Relative to Fully Synthetic Quinazolinone Libraries

The InterBioScreen database explicitly classifies STOCK1N-76296 (the target compound) under the category 'Derivatives & analogs of Natural Compounds' [1]. This classification reflects the compound's structural relationship to naturally occurring quinazolinone alkaloids and dimethoxyphenyl-containing natural products, distinguishing it from purely synthetic quinazolinone libraries. In contrast, the Pedgaonkar 2014 InhA inhibitor series was designed through classical medicinal chemistry optimization without explicit natural product inspiration [2]. Natural product-like compounds occupy a differentiated region of chemical space characterized by higher fraction of sp³-hybridized carbons, greater chiral complexity, and enhanced three-dimensionality compared to flat, fully aromatic synthetic libraries—properties that have been correlated with higher clinical success rates in fragment-based and phenotypic screening campaigns. While the specific Fsp³ (fraction of sp³ carbons) and chiral atom count of the target compound cannot be verified without explicit stereochemical data, the natural product analog classification suggests a chemical complexity profile distinct from typical 2D quinazolinone acetamide series.

natural product-like compounds chemical diversity screening library design

Molecular Weight and Lipophilicity Profile Occupy a Differentiated ADME Space Relative to Lower-MW Quinazolinone Acetamide Screening Compounds

The target compound has a molecular weight of 381.425 g/mol (C21H23N3O4), placing it above the most commonly stocked quinazolinone acetamides such as N-(2,5-dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (MW 339.3) and N-(2,4-dimethoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide (MW 339.3) [1]. The Pedgaonkar 2014 InhA inhibitor series included compounds with molecular weights predominantly in the 320–420 Da range, indicating the target compound sits in the upper-mid portion of the class's molecular weight distribution [2]. The additional mass arises from the 3,4-dimethoxy substitution (vs. mono-methoxy or unsubstituted phenyl variants) and the ethyl linker. While all compounds in this class remain within Lipinski rule-of-five space, the higher MW of the target compound correlates with lower aqueous solubility and potentially higher plasma protein binding compared to lighter analogs—properties that may be advantageous in certain assay contexts (e.g., cellular target engagement requiring moderate lipophilicity) or disadvantageous in others (e.g., biochemical assays sensitive to aggregation). Without experimentally determined logP or solubility data, this differentiation remains inferential.

ADME prediction drug-likeness Lipinski parameters

Compounds with the Exact Combination of 2-Methyl, Ethylenediamine Linker, and 3,4-Dimethoxyphenyl Moieties Are Absent from Major Published Quinazolinone Series, Making This Compound Structurally Unique Among Commercially Sourced Analogs

A systematic search of the Pedgaonkar 2014 InhA series (28 compounds), the broader 4-oxoquinazoline acetamide patent literature, and major commercial chemical catalogs reveals that no compound simultaneously possessing (a) a 2-methyl substituent on the quinazolinone core, (b) an ethylenediamine linker to the amide, and (c) a 3,4-dimethoxyphenylacetyl group has been explicitly characterized in peer-reviewed biological studies [1][2]. Published quinazolinone acetamide series predominantly feature 2-unsubstituted cores with direct acetamide or acetamide-aryl linkages. Closest cataloged compounds each lack at least one of the three differentiating features: 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide lacks the 2-methyl group and uses propanamide; the Pedgaonkar compounds lack both the 2-methyl and the ethyl linker; and available dimethoxyphenyl quinazolinone acetamides carry different methoxy regioisomers and lack the ethyl linker. This combination of features is structurally novel within the commercially accessible quinazolinone acetamide chemical space.

chemical novelty SAR toolbox combinatorial library design

Recommended Application Scenarios for 2-(3,4-Dimethoxyphenyl)-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide Based on Differentiated Evidence


Quinazolinone Scaffold-Hopping and Linker SAR Exploration in Kinase or Reductase Drug Discovery Programs

This compound is directly suited for medicinal chemistry programs exploring structure-activity relationships around the quinazolinone acetamide chemotype. Its unique combination of 2-methyl substitution, ethylenediamine linker, and 3,4-dimethoxyphenylacetyl group provides a substitution pattern topology unavailable in the extensively characterized Pedgaonkar 2014 InhA inhibitor series [1]. Researchers investigating enoyl-acyl carrier protein reductase (InhA), dihydrofolate reductase, or quinazoline-targeting kinases can use this compound as a tool to probe the steric and conformational effects of extending the linker beyond the direct acetamide connection while simultaneously assessing the contribution of the 2-methyl group to target binding and selectivity—a dual-variable perturbation not accessible with any single compound from published series.

Methoxy Positional Isomer Scanning in Phenotypic Screening Libraries

The 3,4-dimethoxyphenyl group in this compound provides a specific regioisomeric arrangement that complements the more commonly available 2,4- and 2,5-dimethoxyphenyl quinazolinone acetamides . When incorporated into a screening library alongside its methoxy positional isomers, this compound enables systematic exploration of hydrogen-bond acceptor geometry on phenotypic assay outcomes. This is particularly relevant for cell-based screening cascades where subtle changes in methoxy positioning can alter membrane permeability, intracellular distribution, or off-target binding profiles without substantially changing molecular weight or lipophilicity.

Natural Product-Inspired Fragment and Lead-Like Compound Collection Augmentation

As a compound explicitly classified under InterBioScreen's 'Derivatives & analogs of Natural Compounds' category [2], this molecule is appropriate for inclusion in natural product-like screening collections. Such collections are increasingly valued in drug discovery for their enhanced three-dimensionality and access to biologically relevant chemical space not covered by flat heteroaromatic libraries. Procurement of this compound for integration into a natural product-inspired diversity set is supported by its classification but should be accompanied by awareness that no specific natural product biogenesis or bioactivity has been directly linked to this exact structure.

Orthogonal Chemical Probe for Target Engagement Studies Requiring a Blocked Quinazolinone 2-Position

In biochemical or biophysical assays where the quinazolinone 2-position is hypothesized to participate in critical binding interactions (e.g., hinge-region hydrogen bonding with kinase or reductase targets), the 2-methyl group in this compound serves as a steric and electronic blocker. This contrasts with the 2-unsubstituted compounds that dominate published InhA inhibitor series [1]. Researchers can employ this compound as an 'inactive' or 'attenuated' control probe to test whether 2-position engagement is required for target activity, or as a selectivity tool to discriminate between targets that tolerate 2-substitution and those that do not.

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